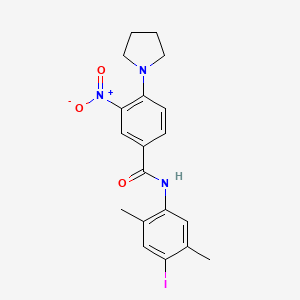![molecular formula C29H27N5O7 B4209578 2-tert-butyl-N-[3-(2-tert-butyl-1,3-dioxoisoindol-5-yl)-2-cyano-3-oxopropanoyl]imino-1,3-dihydroxyisoindole-5-carboxamide](/img/structure/B4209578.png)
2-tert-butyl-N-[3-(2-tert-butyl-1,3-dioxoisoindol-5-yl)-2-cyano-3-oxopropanoyl]imino-1,3-dihydroxyisoindole-5-carboxamide
Vue d'ensemble
Description
2-tert-butyl-N’-[3-(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-cyano-3-oxopropanoyl]-1,3-dioxo-5-isoindolinecarbohydrazide is a complex organic compound characterized by multiple functional groups, including tert-butyl, dioxo, cyano, and isoindolinecarbohydrazide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-N’-[3-(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-cyano-3-oxopropanoyl]-1,3-dioxo-5-isoindolinecarbohydrazide typically involves multi-step organic reactions. One common approach is the condensation of 2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid with a suitable hydrazide derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-butyl-N’-[3-(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-cyano-3-oxopropanoyl]-1,3-dioxo-5-isoindolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-tert-butyl-N’-[3-(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-cyano-3-oxopropanoyl]-1,3-dioxo-5-isoindolinecarbohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-tert-butyl-N’-[3-(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-cyano-3-oxopropanoyl]-1,3-dioxo-5-isoindolinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- 2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindolinecarbohydrazide
- 2-tert-butyl-3-cyano-3-oxopropanoic acid
Uniqueness
2-tert-butyl-N’-[3-(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-cyano-3-oxopropanoyl]-1,3-dioxo-5-isoindolinecarbohydrazide stands out due to its complex structure and the presence of multiple functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
2-tert-butyl-N-[3-(2-tert-butyl-1,3-dioxoisoindol-5-yl)-2-cyano-3-oxopropanoyl]imino-1,3-dihydroxyisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O7/c1-28(2,3)33-24(38)16-9-7-14(11-18(16)26(33)40)21(35)20(13-30)23(37)32-31-22(36)15-8-10-17-19(12-15)27(41)34(25(17)39)29(4,5)6/h7-12,20,39,41H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNOEWJVEIFMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2C=CC(=CC2=C1O)C(=O)N=NC(=O)C(C#N)C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{[({5-[(2,5-dimethylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B4209495.png)
![1-Benzyl-4-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4209507.png)
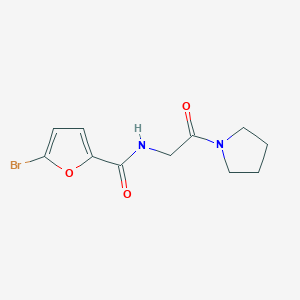
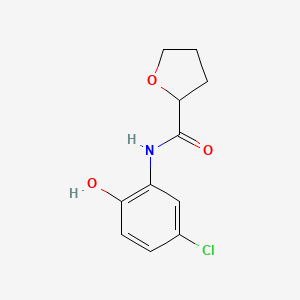
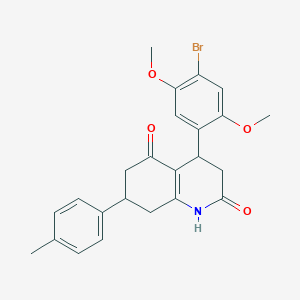
![3-nitro-N-{4-[(phenylacetyl)amino]phenyl}-4-(1-pyrrolidinyl)benzamide](/img/structure/B4209529.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2,5-dimethylphenyl)acetamide](/img/structure/B4209536.png)
![Methyl 1-[2-(4-methylphenyl)sulfanylpropanoyl]indole-3-carboxylate](/img/structure/B4209547.png)
![2-(1-adamantyl)-N-({[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4209554.png)
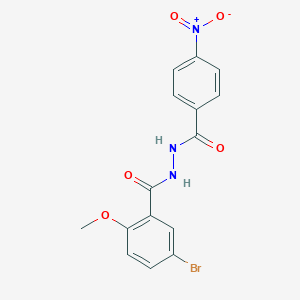
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4209568.png)
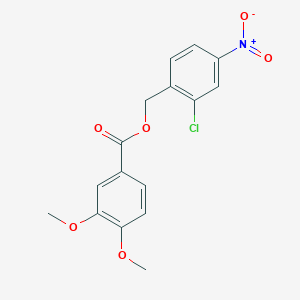
![N-{2-methyl-1-[5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B4209584.png)
